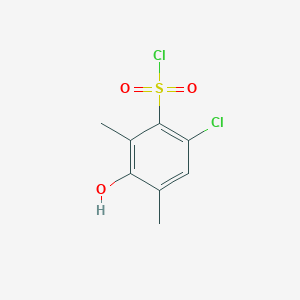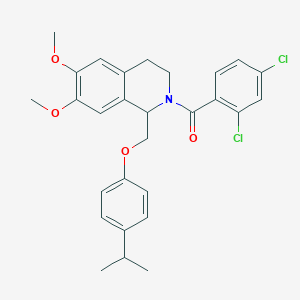![molecular formula C13H15N3O3 B2395327 Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate CAS No. 2247206-50-2](/img/structure/B2395327.png)
Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate, also known as MPAA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPAA is a pyrazole-based compound that has been synthesized using various methods. The compound has been found to exhibit potent biological activities, making it a promising candidate for drug development.
作用机制
The mechanism of action of Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate has been shown to inhibit the phosphorylation of Akt and the activation of NF-κB, leading to the inhibition of cell proliferation and the induction of apoptosis. The compound has also been found to inhibit the expression of pro-inflammatory cytokines by suppressing the activation of NF-κB.
Biochemical and Physiological Effects:
Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate has been found to exhibit potent biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate has also been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate has several advantages as a potential therapeutic agent, including its potent biological activities and its ability to inhibit various signaling pathways. The compound has been found to be relatively easy to synthesize, making it a promising candidate for drug development. However, there are also limitations to using Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate, including further studies to understand its mechanism of action and its potential therapeutic applications. The compound has shown promise as a potential anti-cancer, anti-inflammatory, and neuroprotective agent, and further studies are needed to fully explore its therapeutic potential. In addition, studies are needed to determine the optimal dosage and administration of Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate for different diseases and to evaluate its safety and toxicity in vivo.
合成方法
Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate can be synthesized using various methods, including the reaction of 1-methyl-3-phenoxypyrazole with chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with methylamine to obtain Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate. Other methods involve the use of different reagents and catalysts, such as sodium hydride and N,N-dimethylformamide.
科学研究应用
Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been found to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-16-9-11(14-8-12(17)18-2)13(15-16)19-10-6-4-3-5-7-10/h3-7,9,14H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLYOPVEWNWGGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC=CC=C2)NCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

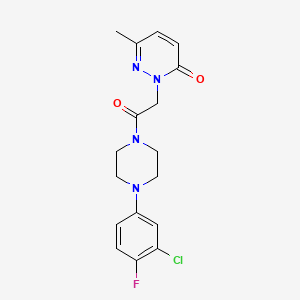
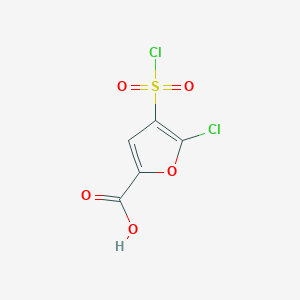
![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-phenylphenyl)furan-2-one](/img/structure/B2395246.png)
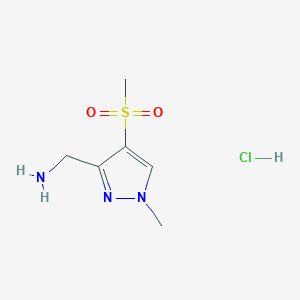
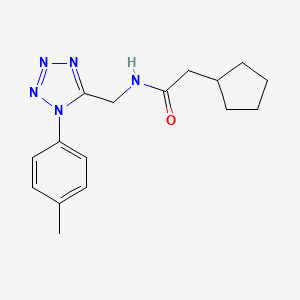

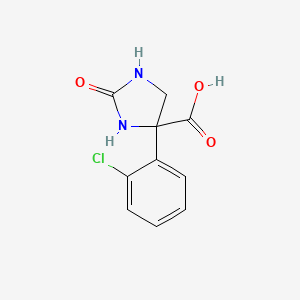
![Methyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2395255.png)
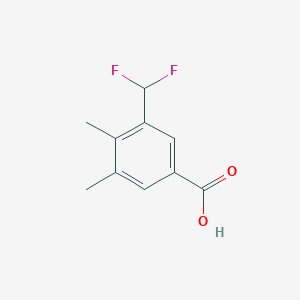

![8-(tert-butyl)-N-(3,4-dimethoxyphenethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2395264.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-benzylacetamide](/img/structure/B2395265.png)
